![molecular formula C22H29N3O2S B2861910 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1788773-65-8](/img/structure/B2861910.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants and conditions. The yield and purity of the product at each step would also be discussed.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in a reaction, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability under various conditions. It could also involve studying its spectroscopic properties, such as its UV-Vis, IR, NMR, and MS spectra.科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has focused on the development of novel methodologies for the synthesis of pyrazole derivatives, which are structurally related to the compound of interest. For instance, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition demonstrates innovative approaches to constructing complex heterocyclic compounds under mild conditions without a catalyst (Liu et al., 2014). Similarly, microwave-assisted synthesis techniques have been explored for the rapid and efficient production of tetrazolyl pyrazole amides, highlighting advancements in synthetic efficiency and the exploration of compounds with potential biological activities (Hu et al., 2011).
Potential Pharmacological Applications
Several studies have investigated the biological activities of pyrazole derivatives, indicating the potential pharmacological relevance of compounds structurally similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. Research on pyrazole derivatives as cell cycle inhibitors suggests their possible application as anticancer agents, with certain compounds showing modest apoptotic effects in human cancer cells (Nițulescu et al., 2015). Moreover, the synthesis and antimicrobial activity studies of polysubstituted and condensed pyrazolopyranopyrimidine derivatives highlight the broad spectrum of potential therapeutic applications, including antibacterial and antifungal effects (Hafez et al., 2015).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions to take when handling the compound.
将来の方向性
This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or ways its synthesis could be improved.
特性
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-21(22(10-3-4-11-22)20-8-5-13-28-20)23-14-18-17-15-27-12-9-19(17)25(24-18)16-6-1-2-7-16/h5,8,13,16H,1-4,6-7,9-12,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLATWJVKZGPKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4(CCCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
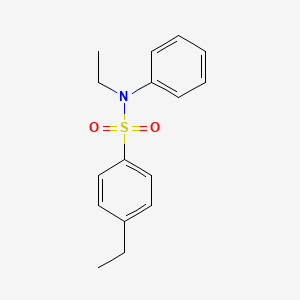
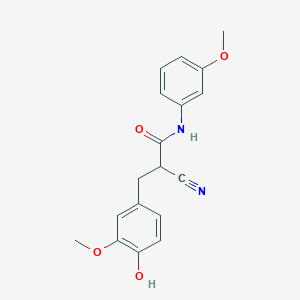
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)
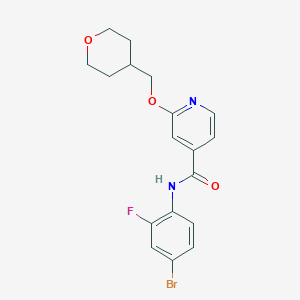
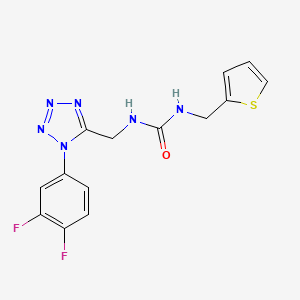
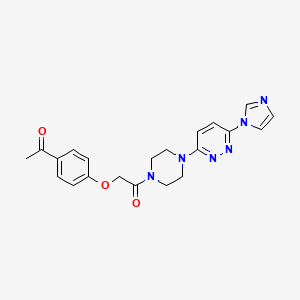
![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
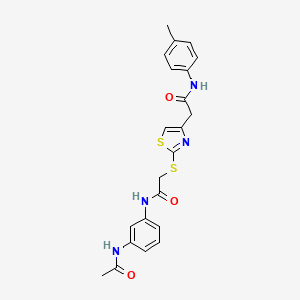
![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)
![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)
![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)